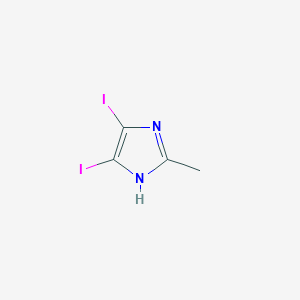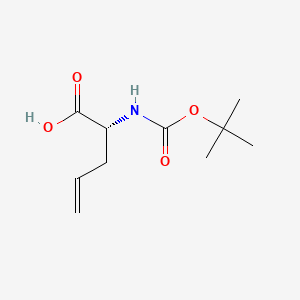![molecular formula C8H12N2O2S B1330995 [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid CAS No. 436088-31-2](/img/structure/B1330995.png)
[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid is a heterocyclic compound with the molecular formula C8H12N2O2S. This compound features a pyrazole ring substituted with a methyl group at the 3-position and an ethylsulfanyl group attached to an acetic acid moiety.
Mechanism of Action
- Thiazole derivatives, like the one , often exhibit diverse biological activities due to their structural features. They can interact with enzymes, receptors, or other cellular components .
- Without specific data on this compound, we can’t pinpoint exact pathways. However, thiazoles have been associated with antioxidant and anti-inflammatory effects .
Target of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid typically involves the cyclization of appropriate precursors. . The reaction conditions often require refluxing in an organic solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations. Continuous flow chemistry and catalytic processes could be explored for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a precursor for drug development. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound could be explored for similar therapeutic potentials .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of polymers, dyes, and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
3-Methylpyrazole: A precursor in the synthesis of [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid, known for its use in the treatment of ethylene glycol poisoning.
2-(5-Methyl-1H-pyrazol-3-yl)acetic acid: Similar structure but lacks the ethylsulfanyl group, used in medicinal chemistry for its anti-inflammatory properties.
2-(4-Methylpyrazol-1-yl)acetic acid: Another analog with a different substitution pattern on the pyrazole ring, explored for its potential as a pharmaceutical intermediate.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrazole ring with an ethylsulfanyl-acetic acid moiety. This structure provides a versatile platform for further chemical modifications, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-[2-(3-methylpyrazol-1-yl)ethylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-7-2-3-10(9-7)4-5-13-6-8(11)12/h2-3H,4-6H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRBYTNIWDEEOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCSCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349618 |
Source


|
| Record name | [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-31-2 |
Source


|
| Record name | [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-4-[chloro(difluoro)methoxy]benzene](/img/structure/B1330913.png)












